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Compound of Interest

Compound Name: Parvoline

Cat. No.: B072401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Parvoline, systematically known as 2-ethyl-3,5-dimethylpyridine, is a substituted pyridine

derivative. This document provides a comprehensive overview of its chemical structure,

physicochemical properties, synthesis methodologies, and potential for further research. While

Parvoline itself is not extensively studied for its biological activity, the pyridine scaffold is a

common motif in pharmacologically active compounds, suggesting that Parvoline and its

derivatives could be of interest in drug discovery and development. This guide consolidates

available data on Parvoline and provides a framework for its potential investigation.

Chemical Structure and Identification
Parvoline is an aromatic heterocyclic compound with a pyridine ring substituted with one ethyl

and two methyl groups.

IUPAC Name: 2-ethyl-3,5-dimethylpyridine[1]

Synonyms: Parvoline, α-Parvoline, 2-Ethyl-3,5-lutidine

CAS Number: 1123-96-2

Molecular Formula: C₉H₁₃N[1]
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SMILES: CCc1c(C)cc(C)cn1

InChI Key: QLUUXTUCKOZMEL-UHFFFAOYSA-N

Physicochemical Properties
A summary of the key physicochemical properties of Parvoline is presented in the table below.

Property Value Source

Molecular Weight 135.21 g/mol [1]

Appearance Colorless to pale yellow liquid

Boiling Point 198 - 200.7 °C at 760 mmHg

Melting Point Not available

Density 0.913 g/cm³

Flash Point 64.5 °C

Vapor Pressure 0.454 mmHg at 25 °C

Solubility
Soluble in alcohol. Limited

solubility in water.
[2]

logP (o/w) 2.645 (estimated) [2]

pKa Not available

Synthesis and Manufacturing
Several synthetic routes for the preparation of 2-ethyl-3,5-dimethylpyridine have been reported,

ranging from classical condensation reactions to more modern catalytic methods.

Chichibabin Pyridine Synthesis
A common industrial method for the synthesis of alkylated pyridines like Parvoline is a

variation of the Chichibabin pyridine synthesis. This involves the gas-phase condensation of an

aldehyde (propionaldehyde) and ammonia over a solid acid catalyst at high temperatures.
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Reactants: Propionaldehyde and Ammonia

Catalyst: Cobalt phosphate or other metal oxides/phosphates

Temperature: 350-450 °C

Description: This reaction typically produces a mixture of pyridine derivatives, and the yield

of 2-ethyl-3,5-dimethylpyridine can be influenced by the specific catalyst and reaction

conditions used.

From Allylamine
A laboratory-scale synthesis involves the palladium-catalyzed heterocyclization of allylamine.[3]

This method proceeds through a series of disproportionation and rearrangement reactions to

form the pyridine ring.[3]

Reactants: Allylamine

Catalyst: Palladium complexes (e.g., PdCl₂(PPh₃)₂)

Temperature: 160-180 °C

Description: This method can offer higher selectivity compared to the Chichibabin synthesis,

but the use of a precious metal catalyst may be a consideration for large-scale production.

Purification
Purification of 2-ethyl-3,5-dimethylpyridine from the reaction mixture is typically achieved by

fractional distillation under reduced pressure. The purity can be assessed by gas

chromatography (GC) and confirmed by spectroscopic methods such as NMR and mass

spectrometry.

Spectroscopic Data
¹H NMR (CDCl₃, 300 MHz) δ: 8.18 (s, 1H, H-6), 7.21 (s, 1H, H-4), 2.75 (q, J = 7.5 Hz, 2H, -

CH₂CH₃), 2.28 (s, 3H, C-3 or C-5 CH₃), 2.25 (s, 3H, C-3 or C-5 CH₃), 1.28 (t, J = 7.5 Hz, 3H,

-CH₂CH₃).
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Mass Spectrum (EI): m/z (%) = 135 (M⁺, 40), 120 (100), 106 (15), 93 (10), 77 (8).

Biological Activity and Signaling Pathways
There is currently a lack of significant published research detailing the specific biological

activities or the involvement of Parvoline (2-ethyl-3,5-dimethylpyridine) in defined signaling

pathways. The pyridine ring is a well-known scaffold in medicinal chemistry, present in

numerous approved drugs with a wide range of biological targets.[4][5] The alkyl substitution

pattern of Parvoline could influence its metabolic stability, lipophilicity, and potential

interactions with biological macromolecules.

Given the absence of specific data for Parvoline, a hypothetical workflow for investigating its

potential biological effects is presented below. This workflow is a general representation and

would need to be adapted based on initial screening results.
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Initial Screening & Target Identification

Pathway Elucidation & Lead Optimization

Parvoline (2-ethyl-3,5-dimethylpyridine)

High-Throughput Screening (HTS)
(e.g., cell-based assays, receptor binding assays)

Test in diverse assays

Hit Identification
(Identification of preliminary activity)

Active compounds

Target Deconvolution
(e.g., affinity chromatography, proteomics)

Elucidate mechanism

Identified Molecular Target(s)

Confirmed interaction

Cellular Signaling Pathway Analysis
(e.g., Western blot, reporter assays)

Investigate downstream effects

Structure-Activity Relationship (SAR) Studies
(Synthesis of Parvoline analogs)

Optimize for potency and selectivity

Lead Compound Selection

Select best candidate

In Vivo Efficacy & Toxicity Studies
(Animal models)

Evaluate in a biological system

Click to download full resolution via product page

Caption: Hypothetical workflow for the investigation of the biological activity of Parvoline.
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Experimental Protocols
Due to the limited publicly available research on the specific biological testing of Parvoline, this

section provides a generalized protocol for a common preliminary in vitro assay.

General Protocol for In Vitro Cytotoxicity Assay (MTT
Assay)
This protocol describes a general method to assess the potential cytotoxic effects of Parvoline
on a cancer cell line (e.g., HeLa).

Materials:

HeLa cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Parvoline (2-ethyl-3,5-dimethylpyridine), dissolved in a suitable solvent (e.g., DMSO) to

create a stock solution

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well microplates

CO₂ incubator (37 °C, 5% CO₂)

Microplate reader

Procedure:

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the Parvoline stock solution in culture

medium. Remove the old medium from the wells and add 100 µL of the diluted Parvoline
solutions. Include a vehicle control (medium with the same concentration of DMSO as the

highest Parvoline concentration) and a positive control (e.g., doxorubicin).

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of Parvoline
compared to the vehicle control. The IC₅₀ value (the concentration of the compound that

inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
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Seed cells in 96-well plate

Incubate for 24h

Treat with Parvoline dilutions

Incubate for 48-72h

Add MTT solution

Incubate for 4h

Solubilize formazan with DMSO

Read absorbance at 570 nm

Calculate cell viability and IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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